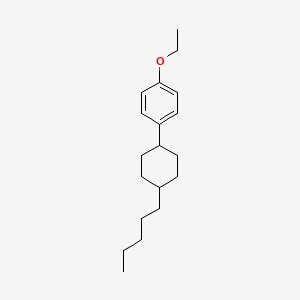

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxy-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHKWLSRHNWTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004819 | |

| Record name | 1-Ethoxy-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-32-9 | |

| Record name | trans-p-(4-Pentylcyclohexyl)phenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-p-(4-pentylcyclohexyl)phenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the basic properties of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the liquid crystal compound 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter this molecule or similar structures in their work. This document details the physicochemical properties, synthesis, and characterization of this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental methodologies for key characterization techniques are also provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and characterization processes.

Introduction

This compound is a chemical compound primarily utilized in the field of materials science as a component of liquid crystal displays (LCDs). Its molecular structure, consisting of a pentylcyclohexyl group linked to an ethoxybenzene moiety, imparts the mesomorphic properties characteristic of nematic liquid crystals. While not developed for pharmacological applications, understanding the synthesis, purification, and characterization of such molecules is crucial for chemists and material scientists. This guide provides a detailed examination of its fundamental properties.

Physicochemical Properties

The core properties of this compound are summarized in the tables below. These tables provide a clear and concise overview of its key chemical and physical characteristics.

Table 1: Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene |

| CAS Number | 84540-32-9 |

| Molecular Formula | C₁₉H₃₀O |

| Molecular Weight | 274.44 g/mol |

| SMILES | CCCCC[C@H]1CC--INVALID-LINK--CC1 |

| InChI | InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3/t16-,17- |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to almost white powder or crystals |

| Melting Point | 53 °C |

| Boiling Point (Predicted) | 375.7 ± 21.0 °C |

| Density (Predicted) | 0.920 ± 0.06 g/cm³ |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a multi-step process, followed by rigorous characterization to confirm its structure and purity, and to determine its liquid crystalline properties. The general workflow is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of chemical compounds. The following sections outline the methodologies for the synthesis and analysis of this compound.

Generalized Synthesis Protocol

Step 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol This intermediate can be prepared through various routes, often starting from 4-phenylphenol or similar precursors, followed by catalytic hydrogenation of the aromatic ring and subsequent separation of the trans isomer. A more direct, though complex, multi-step synthesis might involve the Grignard reaction between a protected 4-bromophenol and 4-pentylcyclohexanone, followed by dehydration and reduction.

Step 2: Williamson Ether Synthesis

-

Deprotonation of the Phenol: To a solution of 4-(trans-4-pentylcyclohexyl)phenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), an equimolar amount of a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature until the deprotonation is complete, forming the corresponding phenoxide.

-

Alkylation: An ethylating agent, such as ethyl bromide or ethyl iodide, is added to the reaction mixture. The mixture is then heated (typically between 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

The overall synthesis and purification workflow is illustrated in the diagram below.

Caption: Workflow for the Williamson ether synthesis and purification of the target compound.

Characterization Methodologies

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

-

Expected ¹H NMR signals: The spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the protons on the cyclohexyl ring, and the protons of the pentyl chain.

-

Expected ¹³C NMR signals: The spectrum would display distinct peaks for each unique carbon atom in the molecule, including those in the benzene ring, the ethoxy group, the cyclohexane ring, and the pentyl chain.

-

Objective: To determine the phase transition temperatures and associated enthalpy changes, which are characteristic of liquid crystals.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Data Acquisition: The sample is subjected to a controlled heating and cooling cycle, for example, heating from room temperature to 100 °C at a rate of 10 °C/min, holding for a few minutes to ensure thermal equilibrium, and then cooling back to room temperature at the same rate. The process is usually repeated to ensure reproducibility.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions, such as crystal-to-nematic and nematic-to-isotropic transitions.

-

Objective: To visually observe the liquid crystalline textures (mesophases).

-

Instrumentation: A polarizing microscope equipped with a hot stage.

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed in the hot stage.

-

Data Acquisition: The sample is heated and cooled while being observed between crossed polarizers. The different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).

-

Data Analysis: The temperatures at which these textures appear and disappear are recorded and correlated with the phase transition temperatures obtained from DSC.

Safety Information

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, as with all chemicals, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

This compound is a well-defined chemical compound with properties characteristic of a nematic liquid crystal. Its synthesis can be achieved through established organic chemistry reactions, and its structure and liquid crystalline behavior can be thoroughly investigated using standard analytical techniques such as NMR, DSC, and POM. This guide provides the fundamental information required for researchers and scientists to understand, synthesize, and characterize this and similar molecules.

References

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-ethoxy-4-(trans-4-pentylcyclohexyl)benzene, a molecule of interest in materials science, particularly in the field of liquid crystals, and as a potential building block in medicinal chemistry. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and workflows.

Overview of the Synthetic Pathway

The synthesis of 1-ethoxy-4-(trans-4-pentylcyclohexyl)benzene is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol. The second stage is the etherification of this phenolic intermediate to yield the final product.

A robust and scalable approach to the synthesis of the phenolic intermediate is outlined, commencing with a Friedel-Crafts acylation, followed by a Clemmensen reduction and subsequent catalytic hydrogenation to establish the desired trans-cyclohexyl stereochemistry. The final etherification is accomplished via a Williamson ether synthesis.

Synthesis of the Intermediate: 4-(trans-4-Pentylcyclohexyl)phenol

This section details a three-step synthesis of the crucial phenolic intermediate.

Step 1: Friedel-Crafts Acylation of Biphenyl

The synthesis begins with the Friedel-Crafts acylation of biphenyl with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4-pentanoylbiphenyl.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane or carbon disulfide.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of biphenyl (1.0 eq) in the same anhydrous solvent to the flask.

-

Slowly add valeryl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-pentanoylbiphenyl.

Step 2: Clemmensen Reduction of 4-Pentanoylbiphenyl

The ketone functional group of 4-pentanoylbiphenyl is reduced to a methylene group using a Clemmensen reduction to yield 4-pentylbiphenyl.

Experimental Protocol:

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercury(II) chloride for a short period, then decanting the aqueous solution.

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add the 4-pentanoylbiphenyl (1.0 eq) to the flask.

-

Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give crude 4-pentylbiphenyl, which can be purified by distillation or chromatography if necessary.

Step 3: Catalytic Hydrogenation of 4-Pentylbiphenyl

The final step in the synthesis of the intermediate is the catalytic hydrogenation of 4-pentylbiphenyl to 4-(trans-4-pentylcyclohexyl)phenol. This reaction requires a suitable catalyst and specific conditions to favor the formation of the trans isomer. For this transformation, we will adapt a procedure for a similar biphenyl hydrogenation, assuming a starting material of 4-hydroxy-4'-pentylbiphenyl for directness, which could be synthesized via a Suzuki coupling. The hydrogenation of the biphenyl system to a cyclohexylbenzene derivative is a known process.

Experimental Protocol:

-

In a high-pressure autoclave, place 4-pentyl-4'-hydroxybiphenyl (1.0 eq) and a suitable hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst (e.g., Rh/C), in a solvent like ethanol or a mixture of ethanol and hexane.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to a pressure of 50-100 atm.

-

Heat the mixture to 100-150 °C with vigorous stirring.

-

Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of cis and trans isomers, can be enriched in the desired trans isomer by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Final Step: Williamson Ether Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

The final product is synthesized by the etherification of the phenolic intermediate using the Williamson ether synthesis.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trans-4-pentylcyclohexyl)phenol (1.0 eq) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

-

Add a base such as sodium hydroxide (1.5 eq) or sodium hydride (1.2 eq) portion-wise at room temperature to form the phenoxide. If using sodium hydride, an anhydrous solvent is essential.

-

After the formation of the phenoxide is complete (e.g., cessation of hydrogen evolution with NaH), add ethyl iodide or ethyl bromide (1.5 eq).

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If DMF or THF was used as the solvent, remove it under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

Table 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Biphenyl | 4-Pentanoylbiphenyl | Valeryl chloride, AlCl₃ | 75-85 | >95 |

| 2 | 4-Pentanoylbiphenyl | 4-Pentylbiphenyl | Zn(Hg), HCl | 70-80 | >95 |

| 3 | 4-Pentyl-4'-hydroxybiphenyl | 4-(trans-4-Pentylcyclohexyl)phenol | H₂, Raney Ni or Rh/C | 60-70 (after recrystallization) | >98 (trans isomer) |

Table 2: Williamson Ether Synthesis of Final Product

| Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 4-(trans-4-Pentylcyclohexyl)phenol | 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene | NaOH or NaH, Ethyl iodide/bromide | 80-90 | >99 |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and a general experimental workflow.

Caption: Overall synthesis pathway for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene.

Caption: General experimental workflow for a single synthetic step.

Chemical structure and IUPAC name of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a chemical compound primarily utilized in the field of materials science as a liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, imparts the mesomorphic properties characteristic of liquid crystals. This guide provides a summary of its chemical identity, physical properties, and a visualization of its structural characteristics.

Chemical Structure and IUPAC Name

The compound with the common name this compound has a systematic IUPAC name that is consistent with this nomenclature.

IUPAC Name: 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Synonyms: 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene, trans-4-pentylcyclohexyl-4'-ethoxybenzene[1]

CAS Number: 84540-32-9[1]

Chemical Structure:

The structure consists of an ethoxy group (-OCH2CH3) and a pentyl group (-C5H11) attached to a central biphenyl-like core, where one phenyl ring is replaced by a cyclohexane ring in a trans-configuration.

Physicochemical Properties

The quantitative data available for this compound are primarily its physical properties, which are crucial for its application as a liquid crystal.

| Property | Value | Reference |

| Molecular Formula | C19H30O | [1] |

| Molecular Weight | 274.44 g/mol | [1] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 375.7 ± 21.0 °C (Predicted) | [1] |

| Density | 0.920 ± 0.06 g/cm3 (Predicted) | [1] |

| Purity | >98.0% (GC) | |

| Physical Form | White to Almost white powder to crystal |

Experimental Protocols

Applications and Signaling Pathways

The primary application of this compound is as a component in liquid crystal mixtures for displays and other optoelectronic devices. Its molecular shape and polarity contribute to the formation of nematic or other mesophases.

There is no information available from the conducted searches to suggest that this compound is used in drug development or has any known interactions with biological signaling pathways. Its toxicological properties have not been extensively studied, although research on similar fluorinated liquid crystal monomers has indicated potential for bioaccumulation and metabolic transformation, raising concerns about their environmental and health impacts.

Visualizations

To illustrate the key structural features of this compound that give rise to its liquid crystalline properties, the following diagram highlights the main components of the molecule.

Caption: Structural components of the liquid crystal molecule.

References

In-Depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene (CAS Number: 84540-32-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the liquid crystal compound 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, identified by CAS number 84540-32-9. The information is curated for professionals in research and development who require a detailed understanding of this substance for material science, chemical engineering, or other advanced applications.

Chemical Identity and Structure

-

Chemical Name: 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene[1]

-

CAS Number: 84540-32-9[1]

-

Molecular Formula: C₁₉H₃₀O[1]

-

Synonyms: 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene, trans-1-(p-Ethoxyphenyl)-4-pentylcyclohexane[3]

-

InChI Key: GJHKWLSRHNWTAN-QAQDUYKDNA-N[3]

The molecular structure consists of a pentylcyclohexyl group attached to an ethoxybenzene moiety, with the trans configuration indicating the relative orientation of the substituents on the cyclohexane ring.

Physicochemical Data

| Property | Value | Data Type | Source |

| Physical State | White to Almost white powder to crystal | Experimental | [1] |

| Melting Point | 51.0 to 55.0 °C | Experimental | |

| 53 °C | Experimental | ||

| Boiling Point | 375.7°C at 760 mmHg | Predicted | [3] |

| Density | 0.92 g/cm³ | Predicted | [3] |

| Water Solubility | Not Experimentally Determined | - | |

| Vapor Pressure | Not Experimentally Determined | - | |

| pKa | Not Experimentally Determined | - | |

| LogP (Octanol-Water Partition Coefficient) | 7.2 | Predicted (XLogP3) | [3] |

| Refractive Index | 1.492 | Predicted | [3] |

| Purity | >98.0% (GC) | Experimental | [1] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental reports for this compound are not publicly available, the following sections detail the standardized methodologies that are broadly accepted for determining the key physicochemical properties, primarily based on the OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, the most common methods are:

-

Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is heated in a controlled liquid bath or a metal block, and the temperature at which the substance is observed to melt is recorded.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of the sample and a reference. The melting point is identified as the temperature at which an endothermic peak occurs on the thermogram, corresponding to the phase transition from solid to liquid.

Boiling Point (OECD Guideline 103)

For substances with a high boiling point, direct measurement at atmospheric pressure can be challenging. Standard methods include:

-

Ebulliometer Method: An ebulliometer is used to measure the boiling point of a liquid by determining the temperature at which the liquid and its vapor are in equilibrium.

-

Dynamic Method: The substance is heated, and the temperature at which boiling occurs at a given pressure is recorded. This can be done at reduced pressures to avoid decomposition.

-

Differential Scanning Calorimetry (DSC): DSC can also be used to determine the boiling point by observing the endothermic event corresponding to vaporization.

Water Solubility (OECD Guideline 105)

This guideline outlines two primary methods for determining the water solubility of chemical substances:

-

Flask Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography). This method is suitable for substances with solubilities above 10⁻² g/L.

-

Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured. This method is appropriate for substances with low solubility.

Vapor Pressure (OECD Guideline 104)

Several methods are described for determining the vapor pressure of a substance, depending on the expected range:

-

Dynamic Method: Measures the boiling temperature at various controlled pressures.

-

Static Method: A direct measurement of the vapor pressure exerted by a substance in a closed system at equilibrium.

-

Effusion Method (Knudsen Effusion): Measures the rate of escape of a substance's vapor through a small orifice in a cell under vacuum.

Dissociation Constant (pKa) (OECD Guideline 112)

The pKa, which indicates the strength of an acid or base, is typically determined for ionizable substances. For a non-ionizable ether like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, this property is generally not applicable. However, if required, the methods would involve:

-

Titration Method: A solution of the substance is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

-

Spectrophotometric Method: If the ionized and non-ionized forms have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance at different pH values.

Partition Coefficient (n-octanol/water) - LogP (OECD Guidelines 107, 117, 123)

LogP is a measure of a substance's lipophilicity and is crucial for assessing its environmental fate and bioaccumulation potential.

-

Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning, and after separation of the two phases, the concentration of the substance in each phase is determined. The ratio of the concentrations gives the partition coefficient.

-

HPLC Method (OECD 117): This is an indirect method where the retention time of the substance on a reverse-phase HPLC column is correlated with the known logP values of standard compounds.

-

Slow-Stirring Method (OECD 123): This method is particularly suitable for highly hydrophobic substances to avoid the formation of microdroplets that can interfere with the measurement. The octanol and water phases are stirred slowly for an extended period to reach equilibrium.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing specific biological activities or interactions with signaling pathways for 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. Its primary application is in the field of liquid crystal displays and other material science domains, and as such, its biological properties have not been a major focus of research.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a chemical substance like 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, based on the OECD guidelines.

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to Pentylcyclohexyl Ethoxybenzene Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentylcyclohexyl ethoxybenzene liquid crystals, with a primary focus on the nematic liquid crystal 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene . This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, characterization, and potential applications of this class of liquid crystals.

Introduction to Pentylcyclohexyl Ethoxybenzene Liquid Crystals

Pentylcyclohexyl ethoxybenzene derivatives belong to the class of calamitic (rod-like) liquid crystals. Their molecular structure, characterized by a rigid core composed of a cyclohexane and a benzene ring, and flexible terminal groups (a pentyl and an ethoxy group), gives rise to the formation of mesophases, most notably the nematic phase. In the nematic phase, the molecules exhibit long-range orientational order, aligning on average along a common direction known as the director, while lacking long-range positional order. This unique combination of fluidity and anisotropy is the basis for their application in various technologies, including electro-optical devices and advanced drug delivery systems.

The specific compound of focus, 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, is a nematic liquid crystal that exhibits its mesophase at temperatures relevant for various applications. Its properties are influenced by the length of the alkyl chain, the nature of the alkoxy group, and the overall molecular geometry.

Physicochemical Properties

| Property | 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) - for comparison |

| CAS Number | 84540-32-9 | 61204-01-1[1] |

| Molecular Formula | C₁₉H₃₀O | C₁₈H₂₅N[1] |

| Molecular Weight | 274.45 g/mol | 255.40 g/mol [1] |

| Appearance | White to almost white powder/crystal | White powder/crystals[1] |

| Melting Point (Solid to Nematic/Liquid) | 51-55 °C | ~30 °C (303 K)[1][2] |

| Boiling Point | 375.7 °C at 760 mmHg | Not available |

| Clearing Point (Nematic to Isotropic) | Not available in searched literature | ~54.4 °C (327.6 K)[2] |

| Mesophase Range | Not fully determined | ~24.4 °C[2] |

| Density | 0.92 g/cm³ | Not available |

| Refractive Index | 1.492 | Not available |

Experimental Protocols

Synthesis of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

References

Molecular weight and formula of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. This compound is a mesogenic material, primarily of interest in the field of materials science, particularly for its application in liquid crystal displays (LCDs). While the core focus of this document is on its material properties, we will present the information in a manner accessible to a broad scientific audience, including those in drug development who may have an interest in the biophysical interactions of structurally related molecules.

Core Molecular and Physical Properties

This compound is a thermotropic liquid crystal, exhibiting a nematic phase at temperatures above its melting point. The key molecular and physical data are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₃₀O[1] |

| Molecular Weight | 274.44 g/mol [1] |

| CAS Number | 84540-32-9[1] |

| Appearance | White to off-white powder/crystals[1] |

| Melting Point | 53 °C[1] |

| Boiling Point (Predicted) | 375.7 ± 21.0 °C[1] |

| Density (Predicted) | 0.920 ± 0.06 g/cm³[1] |

| Storage Conditions | Sealed in a dry environment at room temperature[1] |

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound, as with many liquid crystalline materials, involves a multi-step chemical synthesis followed by a series of analytical techniques to confirm its structure and characterize its mesophase behavior.

Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound can be envisioned through a convergent synthesis strategy. A key step would involve the formation of the C-C bond between the cyclohexyl and phenyl rings, followed by etherification.

Step 1: Synthesis of 4-pentylcyclohexylbenzene

-

Grignard Reagent Preparation: Prepare a Grignard reagent from a suitable brominated precursor, such as 4-bromopentylbenzene.

-

Grignard Reaction: React the Grignard reagent with cyclohexanone to form the corresponding tertiary alcohol.

-

Dehydration and Reduction: Dehydrate the alcohol to form an alkene, followed by catalytic hydrogenation to yield 4-pentylcyclohexylbenzene. The hydrogenation step often results in a mixture of cis and trans isomers, which may require separation.

Step 2: Functionalization and Etherification

-

Halogenation: Introduce a bromine or iodine atom at the para-position of the phenyl ring of 4-pentylcyclohexylbenzene.

-

Williamson Ether Synthesis: React the halogenated intermediate with sodium ethoxide in a suitable solvent (e.g., ethanol or THF) to yield the final product, this compound.

-

Purification: The final product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired purity.

Characterization Protocols

1. Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the presence of the pentyl, cyclohexyl, and ethoxy groups, and the substitution pattern of the benzene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as C-O ether linkages and aromatic C-H bonds.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the phase transition temperatures and associated enthalpy changes.

-

Methodology: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is placed in a DSC instrument alongside an empty reference pan. The sample is then heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions. The heat flow to or from the sample relative to the reference is recorded as a function of temperature. Endothermic peaks on heating correspond to phase transitions such as crystal-to-nematic and nematic-to-isotropic, while exothermic peaks are observed on cooling.

3. Optical Characterization: Polarized Optical Microscopy (POM)

-

Objective: To visually identify the liquid crystal phases and observe their characteristic textures.

-

Methodology: A small amount of the sample is placed on a glass slide and heated on a hot stage. The sample is sandwiched with a coverslip. The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers as it is heated and cooled. The nematic phase will exhibit a characteristic Schlieren or threaded texture, which will disappear upon transition to the isotropic liquid phase.

4. Electro-Optical Measurements

-

Objective: To characterize the response of the liquid crystal to an applied electric field, which is crucial for display applications.

-

Methodology: The liquid crystal material is introduced into a thin cell (typically a few micrometers thick) composed of two parallel glass plates coated with a transparent conductive layer (e.g., indium tin oxide, ITO) and an alignment layer. The cell is placed between crossed polarizers. A variable AC voltage is applied across the cell. The intensity of light transmitted through the cell is measured with a photodiode as a function of the applied voltage. This allows for the determination of key parameters such as the threshold voltage for switching and the response times (rise and fall times).

Signaling Pathways and Drug Development Relevance

Currently, there is no available literature to suggest that this compound has applications in drug development or interacts with known biological signaling pathways. Its design and properties are tailored for applications in materials science, where molecular shape, anisotropy, and response to external fields are paramount. The hepatotoxicity mentioned in some studies is related to fluorinated liquid crystal monomers, which are structurally distinct and their biological effects should not be directly extrapolated to this compound.[2]

Conclusion

This compound is a well-characterized liquid crystalline material with a nematic mesophase. Its synthesis, while not detailed in readily available literature, can be achieved through established organic synthesis routes. The characterization of its thermal, optical, and electro-optical properties is crucial for its application in display technologies and other photonic devices. For researchers in the life sciences, while this specific molecule may not have direct biological applications, the synthetic and analytical methodologies used for its characterization are broadly applicable to the study of other organic small molecules.

References

Whitepaper: The Phenylcyclohexane Class of Nematic Liquid Crystals

An in-depth technical guide on the discovery and history of trans-p-(4-pentylcyclohexyl)phenetole and its analogs, a significant class of liquid crystal materials, is presented below. This guide is intended for researchers, scientists, and drug development professionals.

The discovery of the phenylcyclohexane class of liquid crystals, including compounds structurally similar to trans-p-(4-pentylcyclohexyl)phenetole, marked a significant milestone in the development of liquid crystal displays (LCDs). These materials offered superior stability, colorlessness, and tunable physical properties compared to earlier liquid crystal families.

Historical Context and Discovery

The quest for stable and colorless liquid crystals for display applications intensified in the late 1960s and early 1970s. Early liquid crystal materials often suffered from chemical and photochemical instability. A breakthrough occurred with the synthesis of the cyanobiphenyls, but the search for materials with a wider range of properties continued.

Researchers at E. Merck (now Merck KGaA) in Germany, led by Ludwig Pohl, synthesized a new class of liquid crystals in the mid-1970s, the alkyl-phenylcyclohexanes (PCHs). A key example from this family is 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)[1]. These compounds, characterized by a cyclohexane ring linked to a benzene ring, exhibited a desirable combination of properties, including high clearing points, low viscosity, and high resistivity. The introduction of the saturated cyclohexane ring was instrumental in achieving the desired photostability and a favorable combination of physical properties.

Molecular Structure and Properties

The defining structural feature of this class of compounds is the trans-1,4-disubstituted cyclohexane ring, which provides rigidity to the molecular core, a key requirement for the formation of liquid crystalline phases[2]. The pentyl chain contributes to the fluidity and influences the clearing point, while the phenetole group affects the dielectric anisotropy and refractive indices. The trans-configuration of the cyclohexane ring ensures a linear, rod-like molecular shape, which is crucial for nematic phase formation[1].

Table 1: Physicochemical Properties of Selected Phenylcyclohexane Liquid Crystals

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Phase Transition Temperatures (°C) |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | PCH5 | 61204-01-1 | C18H25N | 255.40 | C-N: 30, N-I: 54.6[1] |

| 4-(trans-4-Pentylcyclohexyl)phenol | PCH-5OH | 82575-69-7 | C17H26O | 246.39 | - |

| 4-Ethyl-4'-(trans-4-pentylcyclohexyl)biphenyl | BCH-52 | 79709-85-6 | C25H34 | 334.55 | - |

Synthesis and Experimental Protocols

A plausible synthetic route to trans-p-(4-pentylcyclohexyl)phenetole would involve a multi-step process starting from commercially available precursors. The general strategy involves the synthesis of the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol, followed by an etherification reaction.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for trans-p-(4-pentylcyclohexyl)phenetole.

Experimental Protocol for the Synthesis of 4-(trans-4-Alkylcyclohexyl)phenols (General Procedure)

This protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF to initiate the reaction.

-

Once the reaction starts, add the remaining 4-bromoanisole solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Pentylcyclohexanone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 4-pentylcyclohexanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Dehydration:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude tertiary alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is refluxed with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Hydrogenation:

-

Dissolve the crude dehydrated product in ethanol in a Parr hydrogenation apparatus.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The trans isomer is generally the major product and can be further purified by recrystallization.

-

Structure-Property Relationships

The molecular architecture of phenylcyclohexane liquid crystals directly dictates their macroscopic properties.

Caption: Key structure-property relationships in phenylcyclohexane liquid crystals.

Applications

The favorable properties of phenylcyclohexane-based liquid crystals have led to their widespread use in various electro-optical applications, most notably in twisted nematic (TN) and super-twisted nematic (STN) LCDs. Their chemical stability and low viscosity are particularly advantageous for these devices. While not directly a pharmaceutical agent, the core structure of trans-p-(4-pentylcyclohexyl)phenol has been explored as a building block in the synthesis of biologically active molecules.

Conclusion

Trans-p-(4-pentylcyclohexyl)phenetole belongs to a critically important class of phenylcyclohexane liquid crystals that revolutionized the display industry. While the specific history of this individual molecule is not as well-documented as some of its nitrile-containing counterparts, its properties and synthesis can be understood within the broader context of this chemical family. The systematic exploration of structure-property relationships in these materials has enabled the fine-tuning of their characteristics for a wide array of technological applications. Further research into this and related molecular scaffolds may yet yield novel materials with tailored properties for next-generation displays and other advanced technologies.

References

Theoretical Scrutiny of a Liquid Crystal Building Block: The Molecular Geometry of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene belongs to a class of compounds known for their liquid crystalline properties. The specific arrangement of its constituent parts—a flexible pentyl chain, a rigid cyclohexyl ring in a trans configuration, and an ethoxybenzene group—gives rise to the anisotropic properties essential for liquid crystal phases. Understanding the precise molecular geometry is crucial for predicting and explaining its macroscopic behavior, including phase transition temperatures and electro-optical properties. Furthermore, the principles governing its shape are broadly applicable in medicinal chemistry, where molecular geometry dictates receptor binding and pharmacological activity.

This document synthesizes theoretical data from closely related molecules, primarily focusing on analogs where the ethoxy group is replaced by isothiocyanate or nitrile functionalities, to construct a detailed picture of the target molecule's geometry. The methodologies discussed, such as DFT and Hartree-Fock calculations, are standard tools in computational chemistry for obtaining accurate molecular structures.

Theoretical Methodologies

The determination of molecular geometry through theoretical means relies on solving the electronic Schrödinger equation, albeit with approximations. The following methods are commonly employed for molecules of this size and complexity.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculations on mesogenic species due to its favorable balance of accuracy and computational cost.[1] A typical DFT study involves the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the exchange and correlation energies.[2]

Hartree-Fock (HF) Theory

Hartree-Fock is an ab initio method that provides a good qualitative description of molecular orbitals and geometries. While generally less accurate than DFT for many systems due to its neglect of electron correlation, it remains a foundational method in quantum chemistry.[3] It is often used for initial geometry optimizations and as a starting point for more advanced calculations.

Molecular Mechanics (MM)

For very large systems or for preliminary conformational searches, molecular mechanics methods like MM3 are utilized. These methods use classical physics to model the energy of a molecule as a function of its conformation, allowing for rapid exploration of the potential energy surface.[1]

Predicted Molecular Geometry

Based on the analysis of structurally similar compounds, the molecular geometry of this compound can be predicted with a high degree of confidence. The trans configuration of the 1,4-disubstituted cyclohexane ring is the most energetically stable, with both the pentyl and the ethoxybenzene groups occupying equatorial positions to minimize steric hindrance.[1]

Conformational Analysis

The primary degrees of freedom in the molecule, aside from the cyclohexane ring conformation, are the rotational orientations of the pentyl chain and the ethoxybenzene group relative to the cyclohexane ring, as well as the rotation of the ethyl group. Conformational analysis of analogous molecules has shown that the most stable geometry involves the plane of the phenyl ring being nearly perpendicular to the mean plane of the cyclohexane ring.[1] The pentyl chain is expected to adopt a staggered, all-trans conformation to minimize intramolecular steric clashes.[1]

Quantitative Geometric Data

The following tables summarize the predicted bond lengths, bond angles, and key dihedral angles for this compound, inferred from DFT calculations on highly similar molecules.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C(cyclohexyl)-C(phenyl) | ~1.52 |

| C(phenyl)-O | ~1.37 |

| O-C(ethyl) | ~1.43 |

| C(ethyl)-C(methyl) | ~1.53 |

| C(cyclohexyl)-C(pentyl) | ~1.54 |

| Average C-C (phenyl) | ~1.39 |

| Average C-H (aliphatic) | ~1.10 |

| Average C-H (aromatic) | ~1.08 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| C(cyclohexyl)-C(phenyl)-C(phenyl) | ~120 |

| C(phenyl)-O-C(ethyl) | ~118 |

| O-C(ethyl)-C(methyl) | ~109.5 |

| C(phenyl)-C(cyclohexyl)-C(cyclohexyl) | ~111 |

| C(pentyl)-C(cyclohexyl)-C(cyclohexyl) | ~111 |

Table 3: Key Predicted Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) | Description |

| C(cyclohexyl)-C(cyclohexyl)-C(phenyl)-C(phenyl) | ~90 | Defines the twist of the phenyl ring relative to the cyclohexane ring. |

| C(cyclohexyl)-C(cyclohexyl)-C(pentyl)-C(pentyl) | ~180 | Reflects the extended conformation of the pentyl chain. |

| C(phenyl)-O-C(ethyl)-C(methyl) | ~180 | Represents the orientation of the terminal methyl group. |

Experimental and Computational Protocols

Computational Workflow for Geometry Optimization

A typical theoretical study of molecular geometry follows a standardized workflow, which is depicted in the diagram below. The process begins with the construction of an initial 3D structure of the molecule. This is followed by a preliminary geometry optimization using a less computationally demanding method, such as molecular mechanics. The resulting structure is then used as the starting point for a more accurate optimization using DFT or HF methods. Finally, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Caption: A typical workflow for computational molecular geometry optimization.

Factors Influencing Molecular Geometry

The final, low-energy conformation of this compound is a result of a balance between several competing factors. The VSEPR (Valence Shell Electron Pair Repulsion) theory provides a fundamental framework for understanding the local geometry around each atom, while the overall molecular shape is determined by the interplay of electronic and steric effects.

Caption: Key factors influencing the final molecular geometry.

Conclusion

While a dedicated theoretical study on this compound is not prominently available, a robust and detailed prediction of its molecular geometry can be achieved by leveraging data from structurally analogous compounds. The molecule is expected to adopt a low-energy conformation characterized by an all-trans pentyl chain and an equatorial arrangement of both the pentyl and ethoxybenzene substituents on the cyclohexane ring. The phenyl ring is predicted to be oriented nearly perpendicular to the cyclohexane ring. The quantitative data on bond lengths, bond angles, and dihedral angles presented in this guide provide a solid foundation for further computational and experimental investigations into the properties of this and related liquid crystalline materials. The outlined computational workflows offer a clear path for researchers to conduct similar theoretical analyses.

References

Health and Safety Profile of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS).

Introduction

This compound is a liquid crystal material. As with any chemical substance, a thorough understanding of its health and safety profile is crucial for safe handling and use in research and development settings. This guide synthesizes the currently available safety data for this compound and outlines the standard experimental protocols used to assess the safety of such chemicals.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] This classification suggests a low acute toxicity profile under standard laboratory and industrial handling conditions.

GHS Classification: Not classified.[1]

Label Elements: No hazard pictograms, signal words, or hazard statements are required.[1]

Toxicological Data Summary

A comprehensive search for quantitative toxicological data for this compound did not yield specific experimental results such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. The available SDS does not provide this information.[1]

In the absence of specific data for this compound, this section outlines the standard toxicological endpoints that would be evaluated for a chemical of this nature.

Table 1: Summary of Key Toxicological Endpoints (Data Not Available for this Compound)

| Toxicological Endpoint | Test Guideline (Typical) | Data Summary |

| Acute Oral Toxicity | OECD 420, 423, or 425 | No data available. |

| Acute Dermal Toxicity | OECD 402 | No data available. |

| Acute Inhalation Toxicity | OECD 403 | No data available. |

| Skin Corrosion/Irritation | OECD 404 | Not expected to be a skin irritant.[1] |

| Eye Damage/Irritation | OECD 405 | May cause slight eye irritation upon direct contact.[1] |

| Sensitization | OECD 406, 429 | No data available. |

| Mutagenicity | OECD 471 (Ames Test) | No data available. |

| Repeated Dose Toxicity | OECD 407, 408 | No data available. |

Experimental Protocols

While specific experimental data for this compound is not publicly available, this section details the methodologies for key toxicological studies that are typically conducted to assess the safety of chemical substances.

Acute Oral Toxicity (Example Protocol based on OECD 423)

-

Principle: The test substance is administered orally to a group of fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test is the observation of either mortality or evident toxicity at a given dose level, which then determines the subsequent steps.

-

Test Animals: Typically, a single sex (usually females) of a standard rodent strain (e.g., Wistar rats) is used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance, usually dissolved or suspended in a suitable vehicle, is administered by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Irritation (Example Protocol based on OECD 404)

-

Principle: The test substance is applied to the shaved skin of an animal (typically an albino rabbit) and covered with a gauze patch. The degree of skin irritation is evaluated at specific intervals.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin.

-

The application site is covered with a gauze patch and secured with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is gently cleansed.

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if the mean score is at or above a certain threshold.

Eye Irritation (Example Protocol based on OECD 405)

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined and scored for ocular reactions.

-

Procedure:

-

0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are gently held together for about one second.

-

The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.

-

-

Data Analysis: The scores for each ocular effect are used to determine the irritation potential of the substance.

Handling and Safety Precautions

Although not classified as hazardous, standard good laboratory practices should be followed when handling this compound.

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Environmental Fate and Ecotoxicity

The available SDS indicates that this substance does not contain components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Visualized Workflows

The following diagrams illustrate the logical workflow for assessing the health and safety of a chemical substance.

Caption: Tiered approach to chemical safety assessment.

Caption: Logical relationships in toxicological risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a general synthetic strategy for the preparation of the nematic liquid crystal, 1-(trans-4-pentylcyclohexyl)-4-ethoxybenzene. The described methodology is based on established organic chemistry principles, including Grignard reactions for carbon-carbon bond formation and Williamson ether synthesis for the formation of the ether linkage. This protocol is intended for educational and informational purposes for a professional audience with a strong background in synthetic organic chemistry.

Introduction

This compound is a compound belonging to the class of nematic liquid crystals.[1] These materials exhibit long-range orientational order, allowing them to be manipulated by external electric fields. This property is the basis for their widespread use in various technologies, most notably in liquid crystal displays (LCDs).[2][3] Nematic liquid crystals are also utilized in advanced applications such as optical sensors, phase-change memory devices, and for chemical and biological detection.[2][4] The synthesis of high-purity liquid crystalline compounds is crucial for the development and optimization of these technologies.

The molecular structure of this compound, with its rigid cyclohexyl and benzene rings and flexible alkyl and alkoxy chains, is characteristic of calamitic (rod-like) liquid crystals. The trans-configuration of the pentylcyclohexyl group is essential for maintaining the linear shape required for liquid crystalline behavior.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the bond between the cyclohexyl and phenyl rings. This leads to two primary building blocks: a 4-pentylcyclohexyl precursor and a 4-ethoxyphenol or a related derivative.

A forward synthetic approach can be envisioned in two main stages:

-

Synthesis of the trans-4-pentylcyclohexyl bromide intermediate.

-

Coupling of the trans-4-pentylcyclohexyl moiety with a 4-ethoxyphenyl precursor.

An alternative and often more convergent approach involves the coupling of a 4-pentylcyclohexyl Grignard reagent with a 4-ethoxy-substituted cyclohexanone, followed by dehydration and reduction to establish the desired trans-stereochemistry. A final etherification step would then yield the target molecule.

This document will focus on a convergent synthetic strategy involving a Grignard reaction followed by etherification, as it offers flexibility and control over the stereochemistry of the final product.

Experimental Protocols: A General Overview

Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

3.1. Synthesis of trans-4-Pentylcyclohexanol

This intermediate can be prepared from 4-pentylcyclohexanone. The ketone can be synthesized via a Friedel-Crafts acylation of cyclohexane with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction. A more direct route starts from commercially available 4-pentylcyclohexanone.

-

Reduction of 4-Pentylcyclohexanone: The reduction of 4-pentylcyclohexanone to the corresponding alcohol can be achieved using a stereoselective reducing agent to favor the formation of the trans-isomer. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, with the choice of solvent and temperature influencing the diastereoselectivity. For instance, reduction with a bulky reducing agent at low temperatures often favors the formation of the thermodynamically more stable trans-isomer.

3.2. Synthesis of trans-4-Pentylcyclohexyl Bromide

The conversion of the alcohol to the bromide is a crucial step for subsequent coupling reactions.

-

Bromination of trans-4-Pentylcyclohexanol: The alcohol can be converted to the corresponding bromide using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). An alternative method involves the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method is known for its mild reaction conditions.

3.3. Synthesis of 4-Ethoxyphenol

-

Williamson Ether Synthesis: 4-Ethoxyphenol can be prepared from hydroquinone (1,4-dihydroxybenzene) via a Williamson ether synthesis.[5] By using a controlled amount of an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate, one of the phenolic hydroxyl groups can be selectively etherified.

3.4. Final Assembly: Coupling and Etherification

A convergent approach involves the reaction of a Grignard reagent with a ketone.

-

Step 1: Grignard Reaction: 4-Pentylcyclohexylmagnesium bromide (a Grignard reagent) is prepared from trans-4-pentylcyclohexyl bromide and magnesium turnings in a dry ether solvent. This Grignard reagent is then reacted with 4-ethoxycyclohexanone. The resulting tertiary alcohol is then dehydrated, typically using an acid catalyst, to form an alkene.

-

Step 2: Reduction: The double bond in the cyclohexene ring is then reduced to a single bond. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method. This reduction generally favors the formation of the more stable trans-isomer.

-

Alternative Final Step: Williamson Ether Synthesis: An alternative final step involves the coupling of trans-4-pentylcyclohexyl bromide with 4-ethoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Data Presentation

The physical and chemical properties of the target compound, this compound, are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₃₀O |

| Molecular Weight | 274.44 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 53 °C[6] |

| Boiling Point | 375.7 ± 21.0 °C (Predicted)[6] |

| Density | 0.920 ± 0.06 g/cm³ (Predicted)[6] |

| CAS Number | 84540-32-9[6] |

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

Caption: A generalized workflow for the synthesis of the target liquid crystal.

Conclusion

The synthesis of this compound can be accomplished through a multi-step sequence involving the preparation of key intermediates followed by a final coupling reaction. The choice of specific reagents and reaction conditions will influence the overall yield and purity of the final product. Careful control of stereochemistry is essential to obtain the desired trans-isomer, which is critical for the liquid crystalline properties of the molecule. The protocols outlined in this document provide a general framework for the laboratory synthesis of this and related liquid crystalline materials. It is imperative that all experimental work be conducted with strict adherence to safety protocols and by individuals with appropriate training in synthetic organic chemistry.

References

Application Notes and Protocols: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene and its Analogs in Liquid Crystal Displays

Note: While the query specified 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, the preponderance of available research focuses on a closely related and commercially significant liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. This document will primarily discuss the applications and properties of PCH5 as a representative and well-documented material for liquid crystal displays (LCDs). The principles and protocols described are broadly applicable to other similar nematic liquid crystals.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. In liquid crystal displays (LCDs), the application of an electric field alters the orientation of the liquid crystal molecules, thereby changing the polarization of light passing through them. This effect, when combined with polarizers, allows for the creation of images. Nematic liquid crystals, such as 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), are widely used in display technologies due to their unique electro-optical properties.[1][2][3] PCH5 is a rod-like liquid crystal that possesses a nematic phase at room temperature, making it a suitable component for various LCD applications.[4]

Physicochemical Properties of PCH5

The performance of a liquid crystal in a display is largely determined by its physical and electro-optical properties. PCH5 exhibits a stable nematic phase over a practical temperature range.

| Property | Value | Reference |

| Chemical Formula | C18H25N | [1][4] |

| Molecular Weight | 255.40 g/mol | [1][4] |

| CAS Number | 61204-01-1 | [4][5] |

| Melting Point (Crystalline to Nematic) | 30 °C (303 K) | [1][4] |

| Clearing Point (Nematic to Isotropic) | 54.4 °C (327.6 K) | [1] |

| Mesophase | Nematic | [1][4] |

Applications in Liquid Crystal Displays

PCH5 is a versatile liquid crystal that is often used as a component in liquid crystal mixtures to optimize the performance of LCDs. Its primary applications include:

-

Twisted Nematic (TN) Displays: PCH5's positive dielectric anisotropy makes it suitable for use in TN-LCDs, which were foundational in early digital watches, calculators, and computer monitors.[2] In a TN cell, the liquid crystal molecules are aligned in a helical structure between two polarizers. Applying an electric field unwinds the helix, changing the light transmission.

-

Mixture Formulation: Pure liquid crystals rarely possess all the desired properties for a specific display application. Therefore, PCH5 is often mixed with other liquid crystals, such as 7CB (4-heptyl-4'-cyanobiphenyl), to enhance properties like response time, contrast ratio, and operating temperature range.[6] For instance, a mixture of 7CB and PCH5 (30/70 wt%) has been shown to have faster response times and a higher contrast ratio compared to the individual components.[6]

-

Research and Development: The well-characterized nature of PCH5 makes it a standard material for fundamental research in liquid crystal science and for the development of new liquid crystal mixtures and display modes.

Experimental Protocols

Preparation of a Liquid Crystal Test Cell

This protocol outlines the fabrication of a standard twisted nematic liquid crystal cell for electro-optical characterization.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide alignment layer solution (e.g., PI-2555)

-

Solvent for cleaning (e.g., acetone, isopropanol)

-

UV-curable sealant with spacer beads of desired thickness (e.g., 5 µm)

-

Liquid crystal material (e.g., PCH5 or a mixture containing it)

-

Polarizing films

Equipment:

-

Spinner for coating

-

Hot plate

-

Rubbing machine with velvet cloth

-

UV light source

-

Vacuum chamber for filling

-

Temperature controller

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in acetone and then isopropanol. Dry the substrates with a stream of nitrogen gas.

-

Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

-

Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's specifications (e.g., 80°C for 10 minutes followed by 200°C for 1 hour).

-

Rubbing: Create a preferential alignment direction by rubbing the cured polyimide surface with a velvet cloth-covered roller. The two substrates should be rubbed in directions perpendicular to each other to induce a 90° twist.

-

Cell Assembly: Apply the UV-curable sealant containing spacer beads along the perimeter of one substrate. Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°.

-

Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

-

Liquid Crystal Filling: Place the empty cell and the liquid crystal material in a vacuum chamber. Evacuate the chamber and then bring the filling port of the cell into contact with the liquid crystal, which will be drawn into the cell by capillary action once the vacuum is released.

-

Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

-

Polarizer Attachment: Attach linear polarizers to the outer surfaces of the cell, with their polarization axes aligned parallel to the rubbing directions on the adjacent glass plates.

References

- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 2. Which liquid is used in LCD display? [sindadisplay.com]

- 3. jetir.org [jetir.org]

- 4. ossila.com [ossila.com]

- 5. 4-(trans-4-ペンチルシクロヘキシル)ベンゾニトリル 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]

Application Notes and Protocols for Measuring the Phase Transition of 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of the phase transitions of the liquid crystal 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene. The primary techniques covered are Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Light Microscopy (PLM) for visual identification of mesophases. These methods are fundamental in determining the thermal behavior and identifying the distinct liquid crystalline phases of the material.

Introduction